1-Azaspiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[45]decane hydrochloride is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system
Mechanism of Action
Target of Action
1-Azaspiro[4.5]decane hydrochloride, also known as Buspirone, primarily targets the serotonin 5-HT1A receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.
Mode of Action
Buspirone acts as a partial agonist of the 5-HT1A receptors . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can help balance serotonin levels in the brain, which can alleviate symptoms of anxiety.
Biochemical Pathways
The primary biochemical pathway affected by Buspirone is the serotonergic system . By partially activating 5-HT1A receptors, Buspirone can help regulate serotonin levels in the brain. This can have downstream effects on mood and anxiety levels.
Pharmacokinetics
Buspirone is rapidly absorbed and undergoes extensive first-pass metabolism, resulting in several active metabolites . The overall bioavailability is variable and around 4-5% . Its metabolites are primarily eliminated in the urine (29-63%) and less so via fecal excretions (18-38%) . The half-life is approximately 2.5 hours .
Result of Action
The molecular and cellular effects of Buspirone’s action primarily involve the modulation of serotonin levels in the brain. By acting as a partial agonist of 5-HT1A receptors, Buspirone can help balance serotonin levels, which can reduce symptoms of anxiety .
Action Environment
The action, efficacy, and stability of Buspirone can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas as it is air sensitive and hygroscopic . , indicating that the health status of the individual can impact the drug’s efficacy and safety. Furthermore, drug combinations that impact CYP3A4 function require monitoring or dose adjustments .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may vary depending on the specific conditions of the biochemical reaction.
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-Azaspiro[4.5]decane hydrochloride is not well-defined. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can be achieved by reacting tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction typically requires a base such as sodium hydride and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under reduced pressure to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the spiro ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
1-Azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Azaspiro[4.5]decane hydrochloride can be compared with other similar spirocyclic compounds, such as:
- 1-Oxa-8-azaspiro[4.5]decane hydrochloride
- 8-Thia-1-azaspiro[4.5]decane hydrochloride
- 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
These compounds share a similar spirocyclic structure but differ in the heteroatoms present in the ring system. The presence of different heteroatoms can significantly influence the chemical reactivity and biological activity of these compounds .
1-Azaspiro[4
Properties
IUPAC Name |
1-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-2-5-9(6-3-1)7-4-8-10-9;/h10H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBQJLMRFYETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423026-09-8 |
Source
|
Record name | 1-azaspiro[4.5]decane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.